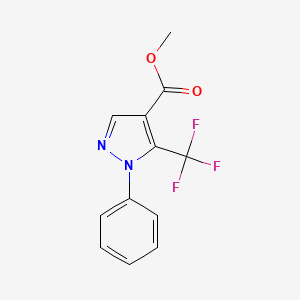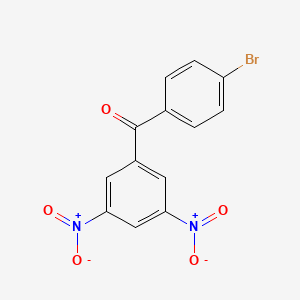![molecular formula C10H18O3 B12579392 Pentyl [(prop-2-en-1-yl)oxy]acetate CAS No. 194986-84-0](/img/structure/B12579392.png)
Pentyl [(prop-2-en-1-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl [(prop-2-en-1-yl)oxy]acetate is an organic compound with the molecular formula C10H18O3. It is an ester formed from pentanol and prop-2-en-1-yl acetate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentyl [(prop-2-en-1-yl)oxy]acetate can be synthesized through the esterification reaction between pentanol and prop-2-en-1-yl acetate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl [(prop-2-en-1-yl)oxy]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to pentanol and prop-2-en-1-yl acetate.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, leading to the formation of epoxides or diols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Pentanol and prop-2-en-1-yl acetate.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentyl [(prop-2-en-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and paints.
Mecanismo De Acción
The mechanism of action of pentyl [(prop-2-en-1-yl)oxy]acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Pentyl acetate: Similar ester with a simpler structure, lacking the prop-2-en-1-yloxy group.
Butyl acetate: Another ester with a shorter alkyl chain.
Ethyl acetate: A common ester with a shorter alkyl chain and different physical properties.
Uniqueness
Pentyl [(prop-2-en-1-yl)oxy]acetate is unique due to the presence of the prop-2-en-1-yloxy group, which imparts different chemical reactivity and physical properties compared to simpler esters like pentyl acetate or butyl acetate. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
194986-84-0 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
pentyl 2-prop-2-enoxyacetate |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-8-13-10(11)9-12-7-4-2/h4H,2-3,5-9H2,1H3 |
Clave InChI |
TYXGRVZOFQCCMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)COCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
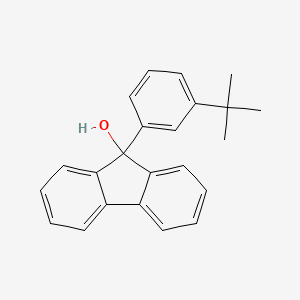
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
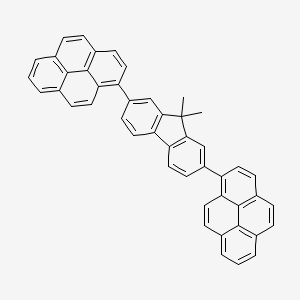
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
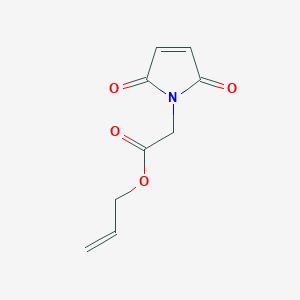
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
